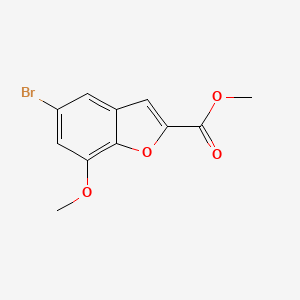

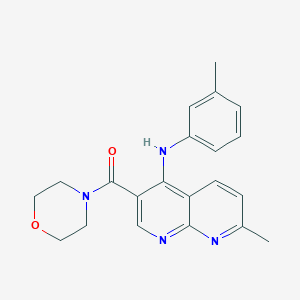

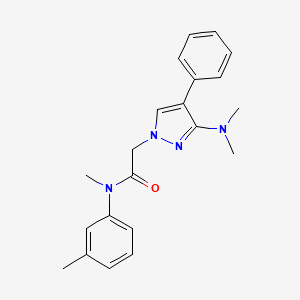

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazolinone derivatives, including those with urea functionalities, have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. Their synthesis often involves the condensation of suitable precursors, such as anthranilic acid derivatives and isocyanates, under mild conditions to construct the quinazolinone core and introduce urea functionalities (Pejchal, Štěpánková, & Drabina, 2011).

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multistep reactions starting from accessible chemical precursors. For instance, urea or thiourea can serve as ammonia surrogates in the construction of the quinazolinone ring, offering a straightforward and catalyst-free approach to synthesize 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones (Naidu et al., 2014).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which can be functionalized with various substituents to modify the compound's properties. Spectroscopic methods such as NMR, IR, and mass spectrometry are commonly employed to confirm the structure of these compounds (Dhokale, Thakar, Bansode, & Mahadik, 2019).

Chemical Reactions and Properties

Quinazolinone derivatives can undergo various chemical reactions, including cyclocondensation and nucleophilic substitution, to introduce or modify functional groups. These reactions are essential for the synthesis of targeted derivatives with desired biological activities or physical properties. For example, urea and thiourea functionalities can be introduced to generate compounds with potent antibacterial properties (Tonkikh, Strakovs, & Petrova, 2004).

科学的研究の応用

Therapeutic Potential in Psychiatric Disorders

Selective orexin-1 receptor antagonists, structurally related to quinazolinone derivatives, have been explored for their potential in treating psychiatric disorders such as stress-induced hyperarousal without inducing hypnotic effects. These compounds target orexin receptors in the brain, which play a significant role in arousal and stress processes. Research demonstrates that such antagonists could offer novel therapeutic strategies for managing conditions associated with stress or hyperarousal states without altering spontaneous sleep patterns in animal models (Bonaventure et al., 2015).

Antibacterial and Antifungal Applications

Quinazolinone-based compounds have been synthesized and tested for their antibacterial and antifungal properties. One study focused on synthesizing novel quinazolinone analogues and assessing their efficacy against S. aureus and E. coli, demonstrating promising antibacterial activity. These compounds were synthesized using various synthetic techniques, including ureidoalkylation, and their structures were confirmed through physical and spectral analysis. The synthesized analogues showed significant antibacterial activity, highlighting the potential of quinazolinone derivatives as effective antibacterial agents (Dhokale et al., 2019).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 4-fluorophenyl isocyanate, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) and 1,3-diphenylurea to form the final product.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "4-fluorophenyl isocyanate", "N,N'-diisopropylcarbodiimide (DIC)", "1,3-diphenylurea" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 4-fluorophenyl isocyanate in the presence of a base such as triethylamine or pyridine to form the corresponding urea intermediate.", "Step 2: Addition of N,N'-diisopropylcarbodiimide (DIC) and 1,3-diphenylurea to the reaction mixture to promote the formation of the final product.", "Step 3: Purification of the crude product by column chromatography or recrystallization to obtain the pure (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea." ] } | |

CAS番号 |

941941-13-5 |

分子式 |

C19H19FN4O2 |

分子量 |

354.385 |

IUPAC名 |

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-fluorophenyl)urea |

InChI |

InChI=1S/C19H19FN4O2/c1-2-3-12-24-17(15-6-4-5-7-16(15)22-19(24)26)23-18(25)21-14-10-8-13(20)9-11-14/h4-11H,2-3,12H2,1H3,(H2,21,23,25) |

InChIキー |

WZOQZUFQXAAXFQ-HAVVHWLPSA-N |

SMILES |

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)

![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)

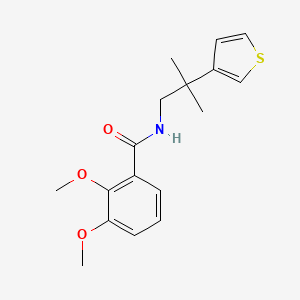

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2486672.png)